6,7-Diketolithocholic acid
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Overview
Description
6,7-Diketolithocholic acid: is a bile acid and a sterol, known for its role in biochemical research. It is a derivative of lithocholic acid, characterized by the presence of two ketone groups at the 6th and 7th positions of the cholanic acid structure . The empirical formula of this compound is C24H36O5, and it has a molecular weight of 404.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,7-Diketolithocholic acid can be synthesized from lithocholic acid through a series of oxidation reactions. The primary bile acid chenodeoxycholic acid undergoes reduction processes in the colon by bacteria to form lithocholic acid, which is then further oxidized to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is typically produced in small quantities for research purposes. The compound is often synthesized in laboratories using controlled chemical reactions and purified using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diketolithocholic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ketone groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products:
Oxidation Products: Further oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Hydroxyl derivatives of this compound.
Substitution Products: Compounds with substituted functional groups at the 6th and 7th positions
Scientific Research Applications
6,7-Diketolithocholic acid has several scientific research applications, including:
Biochemical Research: It is used as a model compound to study bile acid metabolism and its effects on cellular processes.
Medical Research: The compound is investigated for its potential role in diagnosing and understanding liver diseases, such as cholestasis.
Industrial Applications: It is used in the synthesis of other bile acid derivatives and sterols for various industrial applications.
Mechanism of Action
The mechanism of action of 6,7-Diketolithocholic acid involves its interaction with bile acid receptors and enzymes. It is known to modulate the activity of cytochrome P450 enzymes, particularly CYP3A1 and CYP3A2, which are involved in the metabolism of bile acids . The compound’s effects on cellular pathways are mediated through its interaction with these enzymes, influencing bile acid synthesis and metabolism .
Comparison with Similar Compounds
Lithocholic Acid: The parent compound from which 6,7-Diketolithocholic acid is derived.
Chenodeoxycholic Acid: A primary bile acid that undergoes reduction to form lithocholic acid.
7-Ketodeoxycholic Acid: Another bile acid derivative with a ketone group at the 7th position
Uniqueness: this compound is unique due to the presence of two ketone groups at the 6th and 7th positions, which distinguishes it from other bile acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific biochemical and medical research applications .
Properties
Molecular Formula |
C24H36O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6,7-dioxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20,25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,23-,24-/m1/s1 |
InChI Key |
FRIRHJVKXFYECW-ZTERCDMUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(=O)C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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